2-(2-Chloropyridin-4-YL)ethanamine
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Overview
Description
2-(2-Chloropyridin-4-YL)ethanamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and an ethanamine group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-YL)ethanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method starts with 2-chloropyridine, which undergoes a nucleophilic substitution reaction with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloropyridin-4-YL)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific biological targets, making it useful in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical properties make it suitable for various applications, including the synthesis of herbicides and colorants.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-4-YL)ethanamine: Similar structure but with a bromine atom instead of chlorine.
2-(2-Fluoropyridin-4-YL)ethanamine: Contains a fluorine atom in place of chlorine.
2-(2-Iodopyridin-4-YL)ethanamine: Features an iodine atom instead of chlorine.
Uniqueness
2-(2-Chloropyridin-4-YL)ethanamine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interaction with biological targets, distinguishing it from its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1,3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBAXYFZQRUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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